molecular formula C13H19IN4O B1399200 1-(3-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone CAS No. 1361115-07-2

1-(3-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone

Cat. No. B1399200
M. Wt: 374.22 g/mol
InChI Key: DXKSKAJMWXFOJD-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidinone, which is a six-membered N-containing heterocycle . Piperidinones are key precursors for piperidines and are prevalent in pharmaceutical core structures .


Chemical Reactions Analysis

Piperidinones can participate in a variety of chemical reactions. For example, they can undergo hydrogenation to form piperidines .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structures similar to 1-(3-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone have been synthesized through various chemical reactions, showcasing their potential in chemical synthesis and the development of novel chemical entities. For example, compounds have been synthesized by reacting dimethylamino groups with different substrates, leading to the formation of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives, which exhibited moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008). These synthetic pathways highlight the versatility of such compounds in synthesizing heterocyclic compounds that might have pharmaceutical applications.

Antimicrobial Activity

Similar compounds have been explored for their antimicrobial properties. The microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, derived from reactions involving piperidin-1-yl ethanone, showed promising antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). This suggests that derivatives of 1-(3-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone could also be investigated for their potential antimicrobial effects.

Antileukemic Activity

The exploration of novel compounds for antileukemic activity is an important area of cancer research. Derivatives similar to the compound of interest have been synthesized and tested against human leukemic cell lines, showing good antiproliferative activity (Vinaya et al., 2012). This highlights the potential of such compounds in the development of new therapeutic agents for leukemia.

Drug Design and Molecular Docking Studies

Molecular docking studies are crucial in drug design, helping to understand the interaction between small molecules and their protein targets. Compounds with structures related to 1-(3-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone have been synthesized and characterized, followed by docking studies to evaluate their potential in biological applications (Govindhan et al., 2017). Such studies are indicative of the compound's potential in the rational design of new drugs.

properties

IUPAC Name

1-[3-[2-(dimethylamino)-5-iodopyrimidin-4-yl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN4O/c1-9(19)18-6-4-5-10(8-18)12-11(14)7-15-13(16-12)17(2)3/h7,10H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKSKAJMWXFOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=NC(=NC=C2I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151973
Record name Ethanone, 1-[3-[2-(dimethylamino)-5-iodo-4-pyrimidinyl]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone

CAS RN

1361115-07-2
Record name Ethanone, 1-[3-[2-(dimethylamino)-5-iodo-4-pyrimidinyl]-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361115-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[3-[2-(dimethylamino)-5-iodo-4-pyrimidinyl]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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